molecular formula C14H10BrN B182713 2-(4-Bromophenyl)-1H-indole CAS No. 6127-49-7

2-(4-Bromophenyl)-1H-indole

Cat. No. B182713
CAS RN: 6127-49-7
M. Wt: 272.14 g/mol
InChI Key: BWEPILBIWVZIPA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1H-indole is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a fused pyrrole and benzene ring structure and are of significant interest due to their presence in many pharmacologically active molecules. The bromophenyl group attached to the indole core suggests potential utility in various chemical reactions, particularly in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of indole derivatives, such as 2-(4-Bromophenyl)-1H-indole, can be achieved through various methods. One approach involves the palladium-catalyzed indole cyclization of anilines and bromo-substituted acetophenones, as described in the synthesis of 2-(2-hydroxyphenyl)-1H-indoles . Although the study does not directly synthesize 2-(4-Bromophenyl)-1H-indole, the methodology could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The indole core provides a rigid scaffold that can interact with biological targets. The presence of a bromine atom on the phenyl ring at the 4-position could influence the electronic properties of the molecule and its reactivity in subsequent chemical transformations .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. The bromine atom on the phenyl ring makes 2-(4-Bromophenyl)-1H-indole a suitable candidate for further functionalization through reactions such as Suzuki coupling . Additionally, the presence of a bromine atom allows for regioselective C(sp2)-H dual functionalization, as demonstrated by the bromo-amination of indoles . These reactions expand the utility of the indole scaffold in synthesizing compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)-1H-indole would be influenced by the indole core and the bromophenyl substituent. Indoles generally exhibit moderate polarity, which can affect their solubility and interaction with biological systems. The bromine atom contributes to the compound's molecular weight and may impact its boiling and melting points. The electronic effects of the bromine atom also play a role in the compound's reactivity and stability .

Biological Activity Analysis

Indole derivatives are known for their wide range of biological activities. The study on various 2-substituted phenyl-1H-indoles revealed that the presence of different substituents can lead to significant anti-inflammatory, antioxidant, and antimicrobial activities . Although the specific biological activities of 2-(4-Bromophenyl)-1H-indole are not detailed in the provided papers, the structural similarities to other active indole derivatives suggest potential pharmacological properties that could be explored further.

Scientific Research Applications

  • Antimicrobial and Antiproliferative Agents

    • Field: Pharmacology
    • Application: The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which contains a 4-bromophenyl group, has been studied for its antimicrobial and anticancer activities .
    • Method: The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for their in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were the most active ones against the breast cancer cell line .
  • Synthesis of Pyrazinoisoquinoline Derivatives and Alkyl Arylamino Sufides

    • Field: Organic Chemistry
    • Application: 4-Bromophenethylamine, a compound similar to 2-(4-Bromophenyl)-1H-indole, was used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide. It was also used in the synthesis of alkyl arylamino sufides .
    • Method: The compound was synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .
    • Results: The synthesis resulted in the successful production of the desired compounds .
  • Antimicrobial and Anticancer Drug Development

    • Field: Pharmacology
    • Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which contain a 4-bromophenyl group, have been synthesized and studied for their antimicrobial and anticancer activities .
    • Method: The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were evaluated for their in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were the most active ones against the breast cancer cell line .
  • Synthesis of Quinazoline Derivatives

    • Field: Organic Chemistry
    • Application: 4-Bromophenethyl alcohol, a compound similar to 2-(4-Bromophenyl)-1H-indole, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
    • Method: The compound was synthesized through a series of reactions involving 4-Bromophenethyl alcohol .
    • Results: The synthesis resulted in the successful production of the desired quinazoline derivative .
  • Antimicrobial and Anticancer Drug Development
    • Field: Pharmacology

Safety And Hazards

While specific safety and hazard information for 2-(4-Bromophenyl)-1H-indole was not found in the retrieved sources, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(4-bromophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEPILBIWVZIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347581
Record name 2-(4-Bromophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1H-indole

CAS RN

6127-49-7
Record name 2-(4-Bromophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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